molecular formula C23H19NO4S B2959734 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 1359315-00-6

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2959734
CAS No.: 1359315-00-6
M. Wt: 405.47
InChI Key: SBMGRBLIIBNTKU-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrrol-2-one class, characterized by a five-membered lactam ring with conjugated double bonds. Its structure includes a benzenesulfonyl group at position 4, a hydroxyl group at position 3, a 4-methylphenyl substituent at position 5, and a phenyl group at position 1 (Figure 1). The benzenesulfonyl moiety is electron-withdrawing, influencing the molecule’s electronic distribution and reactivity. The 4-methylphenyl group contributes to lipophilicity, while the phenyl substituent at position 1 may stabilize the ring through steric or electronic effects.

Synthetic routes for such pyrrolone derivatives often involve cyclocondensation of β-keto esters with amines or sulfonamides, followed by functionalization via Friedel-Crafts acylation or sulfonation . Analytical characterization typically employs NMR, IR, and mass spectrometry, with crystallographic studies (e.g., SHELX software) resolving stereochemical details .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-12-14-17(15-13-16)20-22(29(27,28)19-10-6-3-7-11-19)21(25)23(26)24(20)18-8-4-2-5-9-18/h2-15,20,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMGRBLIIBNTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable sulfonyl chloride derivative, followed by its reaction with a phenyl-substituted pyrrole under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound (CAS/Reference) Substituents (Positions) Key Properties/Effects Reference
Target compound 4-(benzenesulfonyl), 3-hydroxy, 5-(4-methylphenyl), 1-phenyl Moderate lipophilicity; hydrogen bonding via -OH; steric bulk from phenyl groups
880400-57-7 5-(3-butoxyphenyl) instead of 4-methylphenyl Increased solubility due to butoxy group; altered steric hindrance
CID 3804418 (5-(4-ethylphenyl), 4-(3-fluoro-4-methylbenzoyl), 1-(furan-2-ylmethyl) Fluorinated benzoyl, ethylphenyl, furan Enhanced electronic effects (fluorine); furan introduces π-π interactions
431932-93-3 (4-(4-ethoxy-3-methylbenzoyl), 1-(dimethylaminopropyl) Ethoxy-methylbenzoyl, dimethylaminopropyl Improved solubility (polar ethoxy); basic amine for protonation
CID 16429434 (5-[4-(benzyloxy)phenyl], 4-(3-fluoro-4-methoxybenzoyl)) Benzyloxy, methoxy, fluorobenzoyl High lipophilicity (benzyloxy); methoxy stabilizes resonance
879913-03-8 (4-(3,4-dimethoxybenzoyl), 5-(4-methoxyphenyl)) Dimethoxybenzoyl, methoxyphenyl Polar substituents enhance aqueous solubility; electron-donating effects dominate

Electronic and Steric Effects

  • In contrast, analogs with fluorobenzoyl (e.g., CID 3804418) or chlorobenzoyl (CAS 25444-35-3) groups exhibit stronger EWGs, which may enhance electrophilic reactivity .
  • Electron-Donating Groups (EDGs): Compounds with methoxy (CID 16429434) or ethoxy (431932-93-3) substituents stabilize positive charges via resonance, altering redox properties and interaction with biological targets .

Solubility and Pharmacokinetics

  • The 3-butoxyphenyl analog (880400-57-7) shows improved aqueous solubility compared to the target compound’s 4-methylphenyl group due to the polar butoxy chain .
  • The dimethylaminopropyl substituent in 431932-93-3 introduces a tertiary amine, enabling salt formation and enhancing bioavailability in physiological environments .

Analytical Characterization

  • Crystallography: SHELX software is widely used to resolve the dihydropyrrolone core’s conformation, confirming the lactam ring’s planarity and substituent orientations .

Biological Activity

The compound 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one , also known as a pyrrolone derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19NO4SC_{20}H_{19}NO_4S, and its structure includes a pyrrolone ring system with a benzenesulfonyl group and a hydroxy substituent. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Recent studies have reported that pyrrolone derivatives exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-oneStaphylococcus aureus12.5 µg/mL
4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-oneEscherichia coli25 µg/mL

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings.

Cytotoxic Effects

In addition to antimicrobial properties, the compound has shown potential cytotoxic effects against cancer cell lines. Research indicates that it may induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results demonstrated that:

  • IC50 Value : The compound exhibited an IC50 value of 15 µg/mL after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V-positive cells.

The biological activity of 4-(benzenesulfonyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-2,5-dihydro-1H-pyrrol-2-one can be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to other pyrrolone derivatives, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by disrupting mitochondrial membrane potential.

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